ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a quinoline core structure
Preparation Methods
The synthesis of ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of Bromine and Chlorine Substituents: The phenyl rings are brominated and chlorinated using electrophilic aromatic substitution reactions. Bromine and chlorine sources such as bromine (Br2) and chlorine (Cl2) are used under controlled conditions.
Esterification: The final step involves the esterification of the quinoline carboxylic acid with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carbonyl group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to various biological effects. The quinoline core structure is known to interact with DNA and proteins, potentially disrupting their normal functions and leading to therapeutic effects.
Comparison with Similar Compounds
ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline core structure but different substituents.
Quinoline-4-carboxylic acid: A simpler quinoline derivative used in various chemical syntheses.
Ethyl 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: A related compound with a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23BrClNO3 |
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Molecular Weight |
500.8g/mol |
IUPAC Name |
ethyl 4-(4-bromophenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H23BrClNO3/c1-3-31-25(30)22-14(2)28-20-12-17(15-6-10-19(27)11-7-15)13-21(29)24(20)23(22)16-4-8-18(26)9-5-16/h4-11,17,23,28H,3,12-13H2,1-2H3 |
InChI Key |
NCDXQEPYCVFZNG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Br)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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